molecular formula C35H52N4O4 B14552862 N~10~,N~10'~-(Propane-1,2-diyl)bis(N~1~-phenyldecanediamide) CAS No. 61796-53-0

N~10~,N~10'~-(Propane-1,2-diyl)bis(N~1~-phenyldecanediamide)

Cat. No.: B14552862
CAS No.: 61796-53-0
M. Wt: 592.8 g/mol
InChI Key: IQFHORXUNYLPHY-UHFFFAOYSA-N
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Description

N~10~,N~10’~-(Propane-1,2-diyl)bis(N~1~-phenyldecanediamide): is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its structure consists of a propane-1,2-diyl backbone linked to two N1-phenyldecanediamide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N10,N~10’~-(Propane-1,2-diyl)bis(N~1~-phenyldecanediamide) typically involves the reaction of propane-1,2-diamine with N1-phenyldecanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N10,N~10’~-(Propane-1,2-diyl)bis(N~1~-phenyldecanediamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N10,N~10’~-(Propane-1,2-diyl)bis(N~1~-phenyldecanediamide) is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a model molecule to study the interactions between amide groups and biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Its amide groups can be modified to create derivatives with enhanced pharmacological properties.

Industry: In the industrial sector, N10,N~10’~-(Propane-1,2-diyl)bis(N~1~-phenyldecanediamide) can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of N10,N~10’~-(Propane-1,2-diyl)bis(N~1~-phenyldecanediamide) involves its interaction with specific molecular targets. The amide groups in the compound can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

  • N,N’-[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)diacrylamide
  • N,N’-Bis(2-aminoethyl)-1,3-propanediamine
  • 1,2-Propanediol, dibenzoate

Comparison: N10,N~10’~-(Propane-1,2-diyl)bis(N~1~-phenyldecanediamide) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different set of reactivity and potential applications. For instance, while N,N’-[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)diacrylamide is used in polymer synthesis, N10,N~10’~-(Propane-1,2-diyl)bis(N~1~-phenyldecanediamide) may be more suitable for applications requiring specific amide interactions.

Properties

CAS No.

61796-53-0

Molecular Formula

C35H52N4O4

Molecular Weight

592.8 g/mol

IUPAC Name

N-[2-[(10-anilino-10-oxodecanoyl)amino]propyl]-N'-phenyldecanediamide

InChI

InChI=1S/C35H52N4O4/c1-29(37-33(41)25-17-7-4-5-9-19-27-35(43)39-31-22-14-11-15-23-31)28-36-32(40)24-16-6-2-3-8-18-26-34(42)38-30-20-12-10-13-21-30/h10-15,20-23,29H,2-9,16-19,24-28H2,1H3,(H,36,40)(H,37,41)(H,38,42)(H,39,43)

InChI Key

IQFHORXUNYLPHY-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CCCCCCCCC(=O)NC1=CC=CC=C1)NC(=O)CCCCCCCCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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